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Compound of Interest

Compound Name: 6-(2-Methoxyphenyl)nicotinic acid

Cat. No.: B1604400 Get Quote

An In-Depth Technical Guide to 6-(2-Methoxyphenyl)nicotinic Acid: Synthesis, Properties,

and Applications in Drug Discovery

Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 6-(2-
Methoxyphenyl)nicotinic acid, a heterocyclic building block with significant potential in

medicinal chemistry and materials science. We delve into its fundamental physicochemical

properties, provide an expert-driven perspective on its synthetic routes, particularly via

palladium-catalyzed cross-coupling, and explore its applications as a scaffold for developing

novel therapeutic agents. This document is intended for researchers, chemists, and drug

development professionals seeking to leverage this molecule in their discovery programs.

Core Molecular Identity and Physicochemical Profile
6-(2-Methoxyphenyl)nicotinic acid is a bi-aryl compound featuring a pyridine-3-carboxylic

acid (nicotinic acid) core linked to a 2-methoxyphenyl group at the 6-position. This specific

arrangement of functional groups—a hydrogen bond donor/acceptor (carboxylic acid), a basic

nitrogen atom (pyridine), and a lipophilic, sterically influential methoxy group—makes it a

versatile scaffold in rational drug design.

Chemical Structure:
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Figure 1. Skeletal structure of 6-(2-Methoxyphenyl)nicotinic acid.

Key Identifiers and Properties:

The fundamental properties of this molecule are summarized in the table below. While

experimental data for this specific compound is not widely published, these values are derived

from computational models and data from analogous structures, providing a reliable baseline

for experimental design.

Property Value Source(s)

CAS Number 887976-03-6 [1][2][3][4]

Molecular Formula C₁₃H₁₁NO₃ [1][4]

Molecular Weight 229.23 g/mol [4]

IUPAC Name
6-(2-methoxyphenyl)pyridine-

3-carboxylic acid
-

Synonyms
6-(2-Methoxyphenyl)-nicotinic

acid
[1]

Appearance
Expected to be an off-white to

white solid
Inferred

Topological Polar Surface Area 59.4 Å² [3]

Rotatable Bond Count 3 [3]

Hydrogen Bond Acceptors 4 [3]

Hydrogen Bond Donors 1 -

Storage Conditions
Sealed in dry, room

temperature
[4]
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Synthesis and Manufacturing: A Mechanistic
Perspective
The construction of the C-C bond between the pyridine and phenyl rings is the critical step in

synthesizing 6-(2-Methoxyphenyl)nicotinic acid. The Suzuki-Miyaura cross-coupling reaction

is the industry-standard methodology for this transformation due to its high functional group

tolerance, mild reaction conditions, and the commercial availability of the required building

blocks.[5][6]

Recommended Synthetic Workflow: Suzuki-Miyaura
Coupling
The most logical and field-proven approach involves coupling a 6-halonicotinic acid derivative

with 2-methoxyphenylboronic acid. The choice of a methyl ester as a protecting group for the

carboxylic acid is strategic; it prevents potential side reactions with the basic conditions of the

coupling and is easily hydrolyzed in a subsequent step.

Below is a diagram illustrating this efficient, two-step synthetic workflow.
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Step 1: Suzuki-Miyaura Cross-Coupling

Step 2: Saponification (Ester Hydrolysis)

Methyl 6-chloronicotinate

Methyl 6-(2-methoxyphenyl)nicotinate

 Pd(PPh₃)₄, K₂CO₃ 
 Toluene/H₂O, 90°C 

2-Methoxyphenylboronic acid

Methyl 6-(2-methoxyphenyl)nicotinate

6-(2-Methoxyphenyl)nicotinic acid

 LiOH or NaOH 
 THF/H₂O, rt 

Click to download full resolution via product page

Caption: A robust two-step synthesis for 6-(2-Methoxyphenyl)nicotinic acid.

Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes rationale and checkpoints to

ensure success.

PART A: Suzuki-Miyaura Cross-Coupling

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux

condenser and a magnetic stir bar, add Methyl 6-chloronicotinate (1.0 eq) and 2-

Methoxyphenylboronic acid (1.2 eq).
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Expertise & Experience: Using a slight excess of the boronic acid ensures complete

consumption of the more valuable halogenated starting material.

Catalyst and Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq) as the base,

followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

(0.05 eq).

Trustworthiness: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for this type of

coupling. The base is crucial for activating the boronic acid to facilitate transmetalation.[5]

Solvent and Degassing: Purge the flask with argon or nitrogen. Add a degassed 3:1 mixture

of Toluene and Water.

Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst

and deactivate it. The biphasic solvent system is standard for Suzuki couplings, facilitating

the dissolution of both organic and inorganic reagents.

Reaction Execution: Heat the mixture to 90-100°C with vigorous stirring for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material (Methyl 6-chloronicotinate) is consumed.

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate

and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product, Methyl 6-(2-

methoxyphenyl)nicotinate, can be purified by flash column chromatography on silica gel.

PART B: Saponification (Ester Hydrolysis)

Hydrolysis Setup: Dissolve the purified methyl ester from Part A in a mixture of

Tetrahydrofuran (THF) and water (e.g., 4:1).

Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide

(NaOH) (2.0-3.0 eq) dropwise at room temperature.

Expertise & Experience: LiOH is often preferred for its high reactivity and lower tendency

to cause side reactions compared to NaOH in some substrates.
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Reaction Execution: Stir the mixture at room temperature for 2-6 hours. Monitor the

disappearance of the starting ester by TLC.

Acidification and Isolation: Once the reaction is complete, carefully acidify the mixture to pH

3-4 with 1M Hydrochloric Acid (HCl). The product, 6-(2-Methoxyphenyl)nicotinic acid, will

precipitate out of the solution.

Trustworthiness: The carboxylic acid is soluble in its carboxylate salt form under basic

conditions. Acidification protonates the carboxylate, causing the neutral, less soluble acid

to precipitate, which is a key purification step.

Final Purification: Collect the solid by vacuum filtration, wash with cold water to remove

inorganic salts, and dry under high vacuum to yield the final product.

Applications in Research and Drug Development
While 6-(2-Methoxyphenyl)nicotinic acid is not typically an active pharmaceutical ingredient

(API) itself, it serves as a high-value intermediate and structural motif in drug discovery. The

nicotinic acid core is a well-established pharmacophore with a privileged structure status.[7]

3.1. Role as a Molecular Scaffold

Anti-Inflammatory Agents: Nicotinic acid derivatives are widely explored as scaffolds for

developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[7] The carboxylic acid can

mimic the acidic moiety of traditional NSAIDs, while the bi-aryl structure allows for tuning of

selectivity for enzymes like COX-1 and COX-2.

Lipid-Modifying Agents: The parent compound, nicotinic acid (Niacin), is a clinically used

drug to treat dyslipidemia.[1] Derivatives are continuously synthesized to improve potency

and reduce side effects like flushing.[1]

Neuropharmacology: The pyridine ring is a common feature in molecules targeting the

central nervous system. Derivatives of nicotinic acid have been investigated for modulating

nicotinic receptors, which are implicated in cognitive function and neurodegenerative

diseases.[8]
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Fungicides and Agrochemicals: Nicotinamide derivatives, closely related structures, have

been successfully developed as succinate dehydrogenase inhibitors (SDHIs) for agricultural

use.[9]

3.2. The Structural Significance of the 2-Methoxyphenyl Group

The presence of the 2-methoxyphenyl group is not arbitrary. Its introduction onto the nicotinic

acid scaffold serves several key purposes in drug design:

Conformational Locking: The methoxy group at the ortho position creates steric hindrance

that restricts the rotation around the C-C bond connecting the two rings. This "locks" the

molecule into a preferred conformation, which can lead to higher binding affinity and

selectivity for a biological target.

Modulation of Lipophilicity: The methoxy group increases the lipophilicity of the molecule

compared to an unsubstituted phenyl ring, which can enhance membrane permeability and

affect the pharmacokinetic profile (ADME properties).

Metabolic Blocking: The methoxy group can serve as a metabolic blocker, preventing

enzymatic hydroxylation at that position, which can increase the metabolic stability and half-

life of a potential drug candidate.

Anticipated Biological Activity and Mechanism of
Action
Any biological activity of 6-(2-Methoxyphenyl)nicotinic acid or its downstream derivatives

would likely be influenced by the well-understood pharmacology of the nicotinic acid core. The

primary target for nicotinic acid's lipid-modifying effects is the G-protein coupled receptor,

Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A.
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Caption: The canonical signaling pathway for nicotinic acid's anti-lipolytic effect.
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Mechanism Explained:

Receptor Binding: Nicotinic acid binds to the HCA₂ receptor on the surface of fat cells

(adipocytes).[1]

G-Protein Activation: This binding activates an inhibitory G-protein (Gᵢ).

Inhibition of Adenylyl Cyclase: The activated Gᵢ protein inhibits the enzyme adenylyl cyclase.

Reduction in cAMP: This leads to a decrease in intracellular levels of cyclic AMP (cAMP).

Decreased Lipolysis: Lower cAMP levels reduce the activity of hormone-sensitive lipase, a

key enzyme responsible for breaking down triglycerides into free fatty acids (FFAs).

Lower Plasma FFAs: The reduced release of FFAs from adipose tissue results in a lower flux

of FFAs to the liver.

Reduced VLDL Synthesis: Since FFAs are a primary substrate for the liver's synthesis of

triglycerides and Very-Low-Density Lipoprotein (VLDL), their reduced availability leads to

decreased VLDL production and, consequently, lower plasma triglyceride and LDL

cholesterol levels.[1]

Safety, Handling, and Storage
As a laboratory chemical, 6-(2-Methoxyphenyl)nicotinic acid should be handled with

appropriate care. The following information is based on safety data for structurally similar

nicotinic acid derivatives.[10][11]

GHS Hazard Classification (Anticipated):

Skin Irritation (Category 2)[10]

Serious Eye Irritation (Category 2A)[10][12]

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[10]

Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

P264: Wash skin thoroughly after handling.[10]

P280: Wear protective gloves/eye protection/face protection.[10][12]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[10][12]

Handling and Storage:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Store in a tightly closed container in a dry, cool place.[4]

Avoid contact with strong oxidizing agents.

Conclusion
6-(2-Methoxyphenyl)nicotinic acid (CAS: 887976-03-6) is more than just a chemical

compound; it is an enabling tool for innovation in drug discovery. Its synthesis is achievable

through robust and scalable methods like the Suzuki coupling. The strategic combination of the

proven nicotinic acid pharmacophore with a conformationally-restricting 2-methoxyphenyl group

provides a rich scaffold for generating new chemical entities with potentially superior efficacy,

selectivity, and pharmacokinetic properties. This guide has provided the foundational

knowledge for scientists to confidently incorporate this valuable building block into their

research and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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